molecular formula C10H11N B12956323 5-Cyclopropyl-2-vinylpyridine

5-Cyclopropyl-2-vinylpyridine

Cat. No.: B12956323
M. Wt: 145.20 g/mol
InChI Key: QWKSIKPTWYYOHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropyl-2-vinylpyridine is an organic compound that belongs to the class of vinylpyridines This compound is characterized by the presence of a cyclopropyl group attached to the fifth position of the pyridine ring and a vinyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-2-vinylpyridine can be achieved through various methods. One common approach involves the reaction of 2-vinylpyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-2-vinylpyridine undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of cyclopropyl-2-pyridinecarboxylic acid.

    Reduction: Formation of 5-cyclopropyl-2-vinylpiperidine.

    Substitution: Formation of various substituted pyridines depending on the reagents used.

Scientific Research Applications

5-Cyclopropyl-2-vinylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers with unique properties.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2-vinylpyridine involves its interaction with specific molecular targets. The vinyl group allows for polymerization reactions, while the pyridine ring can engage in coordination with metal ions. These interactions can lead to the formation of complex structures with unique properties. The cyclopropyl group may also influence the compound’s reactivity and stability.

Comparison with Similar Compounds

    2-Vinylpyridine: Lacks the cyclopropyl group, making it less sterically hindered.

    4-Vinylpyridine: The vinyl group is attached to the fourth position, leading to different reactivity.

    2-Cyclopropylpyridine: Lacks the vinyl group, affecting its polymerization potential.

Uniqueness: 5-Cyclopropyl-2-vinylpyridine is unique due to the presence of both the cyclopropyl and vinyl groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

5-cyclopropyl-2-ethenylpyridine

InChI

InChI=1S/C10H11N/c1-2-10-6-5-9(7-11-10)8-3-4-8/h2,5-8H,1,3-4H2

InChI Key

QWKSIKPTWYYOHX-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NC=C(C=C1)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.